molecular formula C6H3Cl3O<br>C6H3Cl3O<br>C6H2Cl3(OH) B144370 2,4,5-Trichlorophenol CAS No. 95-95-4

2,4,5-Trichlorophenol

Cat. No. B144370
M. Wt: 197.4 g/mol
InChI Key: LHJGJYXLEPZJPM-UHFFFAOYSA-N
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Patent
US04346248

Procedure details

226.5 gm (1.0 mols) of 1,2,4-trichloronitrobenzene were dissolved in 226 gm of isopropanol and hydrogenated in the presence of 6.1 gm of wet 1% Platinum on charcoal at 100° C. and 100-200 psig over a 90 minute period. The reaction mixture was filtered to remove the catalyst and the clear solution slowly dropped into a hot solution of 1125 gm of H2O and 500 gm of 98% sulfuric acid (5.0 mols) under vacuum to remove the isopropanol by distillation. The finely divided 2,4,5-trichloroaniline sulfate slurry was then cooled to -5° C. with good agitation and 56.9 gm (0.95 mols) of NaNO2 in 125 ml of water were added over a 15 minute period while maintaining a maximum temperature of +5° C. After 30 minutes of agitation the reaction mixture was filtered to remove an insoluble impurity. The resulting 2,4,5-trichlorobenzenediazonium sulfate solution was then added cold (0°±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water. As the product is formed, it is removed from the zone of reaction by steam distillation. The product in the steam distillate is extracted with two 300 ml aliquots of methylene chloride and stripped to dryness to obtain 123 gm of crude 2,4,5-trichlorophenol (0.62 mol) which analyzed to be 95.1% pure.
Quantity
226.5 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
2,4,5-trichloroaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56.9 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
1125 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+]([O-])=O)[C:3]=1[Cl:12].S(=O)(=O)(O)[OH:14].S(O)(O)(=O)=O.ClC1C=C(Cl)C(Cl)=CC=1N.N([O-])=O.[Na+]>C(O)(C)C.[Pt].O>[Cl:8][C:5]1[CH:4]=[C:3]([Cl:12])[C:2]([Cl:1])=[CH:7][C:6]=1[OH:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
226.5 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl
Name
Quantity
226 g
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
2,4,5-trichloroaniline sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.ClC1=C(N)C=C(C(=C1)Cl)Cl
Name
Quantity
56.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1125 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
to remove the isopropanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
were added over a 15 minute period
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a maximum temperature of +5° C
FILTRATION
Type
FILTRATION
Details
After 30 minutes of agitation the reaction mixture was filtered
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove an insoluble impurity
ADDITION
Type
ADDITION
Details
The resulting 2,4,5-trichlorobenzenediazonium sulfate solution was then added cold (0°±5° C.) to a boiling solution of 1000 gm of cupric sulfate heptahydrate in 2000 ml of water
CUSTOM
Type
CUSTOM
Details
As the product is formed
CUSTOM
Type
CUSTOM
Details
it is removed from the zone of reaction by steam distillation
EXTRACTION
Type
EXTRACTION
Details
The product in the steam distillate is extracted with two 300 ml aliquots of methylene chloride

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.62 mol
AMOUNT: MASS 123 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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